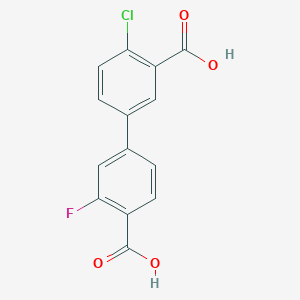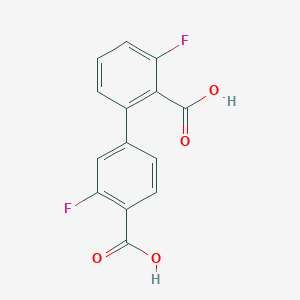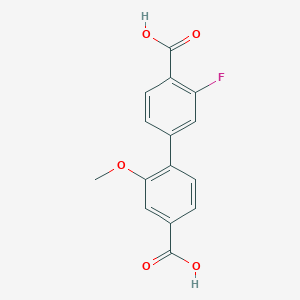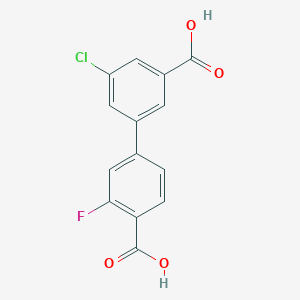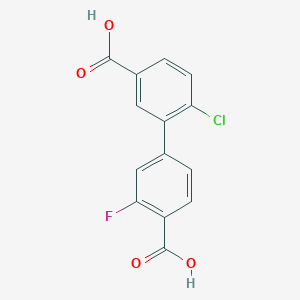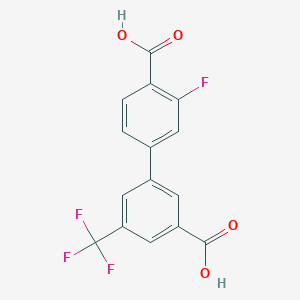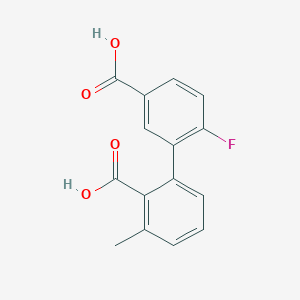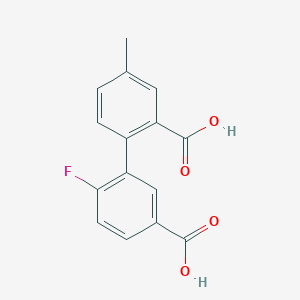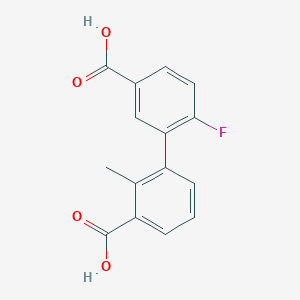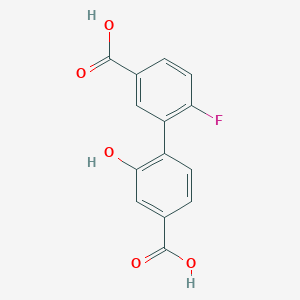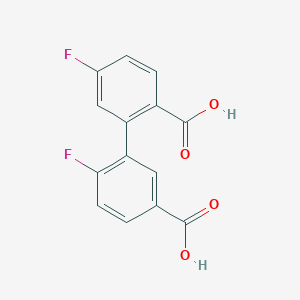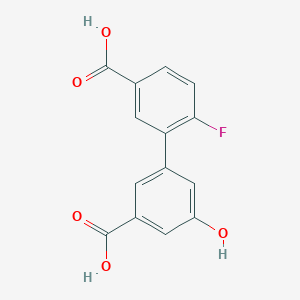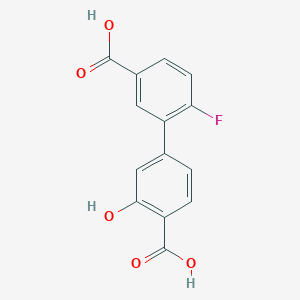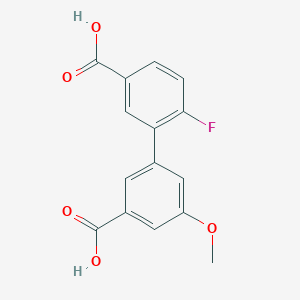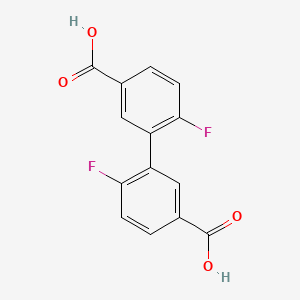
3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid: is an organic compound with the molecular formula C14H9FO4 This compound is characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Halogenation: Introduction of fluorine atoms into the biphenyl structure using fluorinating agents such as or .
Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions, often using in the presence of a base like .
Coupling Reactions: Formation of the biphenyl structure through or reactions, using palladium or copper catalysts.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid groups, forming derivatives such as .
Reduction: Reduction reactions can convert the carboxylic acid groups to or .
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Nucleophiles like or in the presence of a base.
Major Products:
Oxidation: Carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Derivatives with new functional groups replacing the fluorine atoms.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability in various chemical environments.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
- Explored for its interactions with biological macromolecules .
Medicine:
- Potential applications in drug development as a scaffold for designing new pharmaceuticals.
- Studied for its antimicrobial and anti-inflammatory properties.
Industry:
- Utilized in the production of specialty chemicals and materials .
- Employed in the development of advanced polymers and coatings .
作用機序
The mechanism of action of 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors , altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s fluorine atoms can enhance its binding affinity and specificity for certain targets.
類似化合物との比較
- 3-(5-Carboxy-2-fluorophenyl)isonicotinic acid
- 3-(5-Carboxy-2-fluorophenyl)picolinic acid
- 5-(5-Carboxy-2-fluorophenyl)nicotinic acid
Comparison:
- Structural Differences: While these compounds share the core biphenyl structure with carboxylic acid and fluorine substituents, they differ in the position and nature of additional functional groups.
- Unique Properties: 3-(5-Carboxy-2-fluorophenyl)-4-fluorobenzoic acid is unique due to its specific arrangement of fluorine atoms and carboxylic acid groups, which can influence its reactivity and interactions with other molecules.
- Applications: Each compound may have distinct applications based on its unique structural features and chemical properties.
特性
IUPAC Name |
3-(5-carboxy-2-fluorophenyl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2O4/c15-11-3-1-7(13(17)18)5-9(11)10-6-8(14(19)20)2-4-12(10)16/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWWTSNXEMLIJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C(C=CC(=C2)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690958 |
Source


|
| Record name | 6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261927-15-4 |
Source


|
| Record name | 6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
